1-(4-ethylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethylphenyl and methylphenyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the sulfanyl group: This step might involve a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[d]pyrimidine derivatives: Other compounds in this class may have different substituents but share the core structure.
Phenyl-substituted pyrimidines: Compounds with similar aromatic substitutions but different core structures.
Uniqueness
1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of substituents and the presence of the sulfanyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H24N2OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C23H24N2OS/c1-3-17-11-13-19(14-12-17)25-21-10-6-9-20(21)22(24-23(25)26)27-15-18-8-5-4-7-16(18)2/h4-5,7-8,11-14H,3,6,9-10,15H2,1-2H3 |
InChI Key |
OBFBQQNAOZNMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4C |
Origin of Product |
United States |
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